molecular formula C11H11BBrNO4 B1520040 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 943552-04-3

2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No. B1520040
M. Wt: 311.93 g/mol
InChI Key: ZKMPNCNELZIKDC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, commonly referred to as 2-Bromo-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (2-BMD), is a boron-containing heterocyclic compound that has been studied for its potential applications in the synthesis of organic compounds and for its potential medicinal applications. 2-BMD has been the subject of several scientific studies, and

Scientific Research Applications

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

    :

    • Application Summary : These derivatives have been synthesized to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
    • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
    • Results : The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

    4-Bromophenethyl alcohol

    • Application Summary : This compound is used in the synthesis of other chemical compounds .
    • Methods of Application : It is used in the laboratory setting for the synthesis of other compounds .
    • Results : The product of the synthesis is used for further research and applications .

    4-Bromophenethylamine

    • Application Summary : This compound is used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide .
    • Methods of Application : It is used in the laboratory setting for the synthesis of other compounds .
    • Results : The product of the synthesis is used for further research and applications .

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

    • Application Summary : These derivatives have been synthesized to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
    • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
    • Results : The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

    4-Bromophenethyl alcohol

    • Application Summary : This compound is used in the synthesis of other chemical compounds .
    • Methods of Application : It is used in the laboratory setting for the synthesis of other compounds .
    • Results : The product of the synthesis is used for further research and applications .

    4-Bromophenethylamine

    • Application Summary : This compound is used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide .
    • Methods of Application : It is used in the laboratory setting for the synthesis of other compounds .
    • Results : The product of the synthesis is used for further research and applications .

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

    • Application Summary : These derivatives have been synthesized to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
    • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
    • Results : The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

    4-Bromophenethyl alcohol

    • Application Summary : This compound is used in the synthesis of other chemical compounds .
    • Methods of Application : It is used in the laboratory setting for the synthesis of other compounds .
    • Results : The product of the synthesis is used for further research and applications .

    4-Bromophenethylamine

    • Application Summary : This compound is used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide .
    • Methods of Application : It is used in the laboratory setting for the synthesis of other compounds .
    • Results : The product of the synthesis is used for further research and applications .

properties

IUPAC Name

2-(4-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BBrNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMPNCNELZIKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BBrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659281
Record name 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

CAS RN

943552-04-3
Record name 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 6
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2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Citations

For This Compound
1
Citations
D Angelone, AJS Hammer, S Rohrbach, S Krambeck… - Nature Chemistry, 2021 - nature.com
Although the automatic synthesis of molecules has been established, each reaction class uses bespoke hardware. This means that the connection of multi-step syntheses in a single …
Number of citations: 66 www.nature.com

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